molecular formula C10H18N2O3 B6258144 methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate CAS No. 1822557-10-7

methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

Cat. No.: B6258144
CAS No.: 1822557-10-7
M. Wt: 214.3
InChI Key:
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Description

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a chemical compound with the molecular formula C10H18N2O3 It is known for its unique structure, which includes an imidazolidinone ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate typically involves the reaction of 3,3-dimethylbutanoic acid with an appropriate imidazolidinone derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the imidazolidinone to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid.

    Reduction: 3,3-dimethyl-2-(2-aminoimidazolidin-1-yl)butanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active imidazolidinone derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate: Similar structure but with a propanoate ester group.

    Ethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate: Similar structure but with an ethyl ester group.

Uniqueness

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is unique due to its specific combination of the imidazolidinone ring and the butanoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1822557-10-7

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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